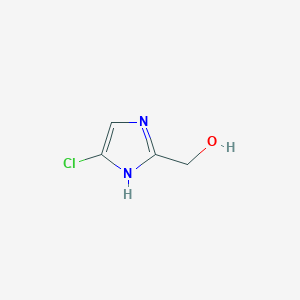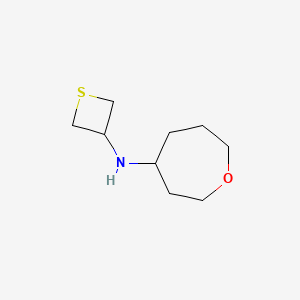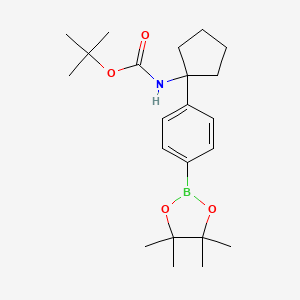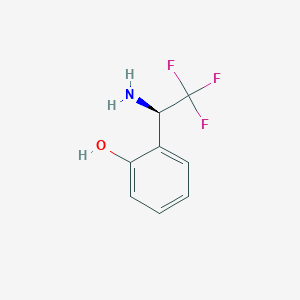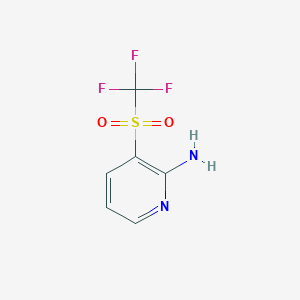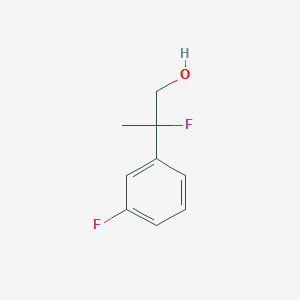
2-Fluoro-2-(3-fluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11FO It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-fluorophenyl)propan-1-ol typically involves the reaction of 3-fluorophenylpropan-1-one with a fluorinating agent. One common method is the reduction of 3-fluorophenylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-fluorophenylpropan-1-one in the presence of a fluorinating catalyst. This method allows for the selective introduction of fluorine atoms while maintaining high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-fluoro-2-(3-fluorophenyl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield 2-fluoro-2-(3-fluorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-Fluoro-2-(3-fluorophenyl)propan-1-one
Reduction: 2-Fluoro-2-(3-fluorophenyl)propan-1-amine
Substitution: 2-Fluoro-2-(3-fluorophenyl)propan-1-chloride
Aplicaciones Científicas De Investigación
2-Fluoro-2-(3-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It is used in the design of fluorinated analogs of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. Fluorine’s electronegativity can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-2-(4-fluorophenyl)propan-1-ol
- 2-Fluoro-2-(2-fluorophenyl)propan-1-ol
- 2-Fluoro-2-(3-chlorophenyl)propan-1-ol
Uniqueness
2-Fluoro-2-(3-fluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the propanol backbone. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Propiedades
Fórmula molecular |
C9H10F2O |
|---|---|
Peso molecular |
172.17 g/mol |
Nombre IUPAC |
2-fluoro-2-(3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F2O/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6H2,1H3 |
Clave InChI |
IAMLRLGJSRNXCA-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1=CC(=CC=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-pyrido[3,4-b][1,4]benzoxazin-4-amine](/img/structure/B12952374.png)
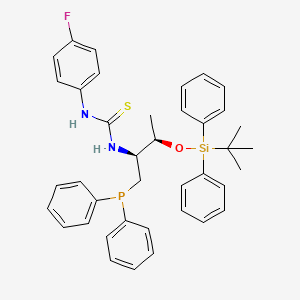
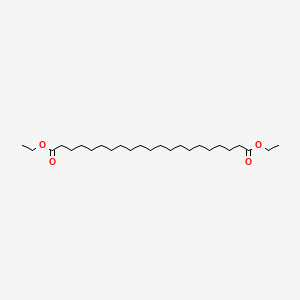
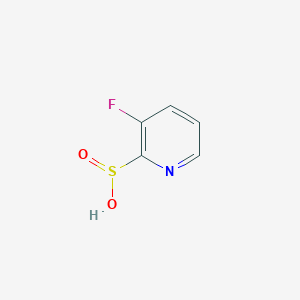
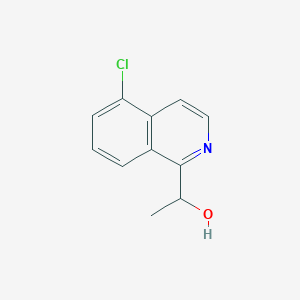
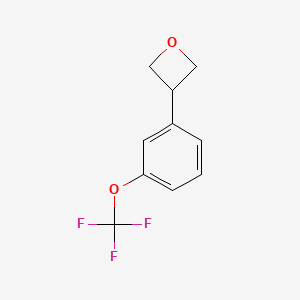
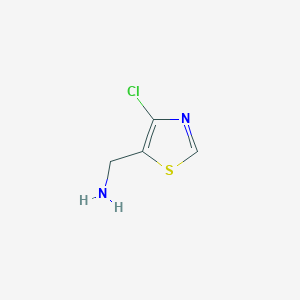
![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)
